molecular formula C16H20ClNO6S2 B2827509 1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate CAS No. 2310016-28-3

1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate

Cat. No.: B2827509
CAS No.: 2310016-28-3
M. Wt: 421.91
InChI Key: CISRFIPGYMZVPA-UHFFFAOYSA-N
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Description

The compound 1,1-dioxo-1λ⁶-thiolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate is a heterocyclic sulfone derivative featuring two distinct rings:

  • A 1,1-dioxo-thiolan (tetrahydrothiophene sulfone) moiety, a five-membered sulfur-containing ring with two sulfonyl oxygen atoms.
  • A 7-(2-chlorophenyl)-1,1-dioxo-thiazepane (seven-membered ring containing sulfur and nitrogen) linked via an ester bond.

Properties

IUPAC Name

(1,1-dioxothiolan-3-yl) 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO6S2/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-26(15,22)23)16(19)24-12-6-9-25(20,21)11-12/h1-4,12,15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISRFIPGYMZVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)OC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name & CAS Molecular Formula Molecular Weight Key Structural Features Applications/Notes
Target Compound ~C₁₆H₁₅ClN₂O₆S₂ ~484.9 Dual sulfone rings (thiolan + thiazepane), ester linkage, 2-chlorophenyl group Research focus: Potential protease inhibitor or sulfone-based therapeutic agent.
BK51770 (CAS 2034204-96-9) C₁₈H₂₅ClN₂O₄S₂ 432.9851 Thiazepane core with acetamide and methylsulfanyl substituents Research chemical; optimized for solubility and stability.
2176069-09-1 (CAS 2176069-09-1) C₂₄H?ClNO?S Not Provided Oxolan (tetrahydrofuran) replaces thiolan; ester-linked thiazepane-2-chlorophenyl Structural studies; reduced sulfur content may alter electronic properties.
949831-85-0 (CAS 949831-85-0) C₂₄H₂₀ClN₃O₄S ~490.0 Pyrazolopyridine core with cyano and methoxyphenyl groups; thiolan sulfone Building block for drug discovery; cyano group enhances electrophilic reactivity.
926260-88-0 (CAS 926260-88-0) C₁₀H₁₂N₂O₄S 264.28 Thiolan sulfone linked to a methyl-pyrazole-carboxylic acid Carboxylic acid enables salt formation; potential intermediate for prodrugs.

Structural and Functional Differences

Ring Systems and Electronic Effects
  • Thiolan vs.
  • Thiazepane vs. Pyrazolopyridine : The seven-membered thiazepane in the target compound offers conformational flexibility compared to the rigid pyrazolopyridine in 949831-85-0, which may affect binding to biological targets .
Substituent Impact
  • 2-Chlorophenyl Group : Present in the target compound and BK51770, this group enhances lipophilicity (logP) and may improve membrane permeability compared to methoxyphenyl (949831-85-0) or unsubstituted analogs.
  • Ester vs. Carboxylic Acid : The ester linkage in the target compound could act as a prodrug, improving bioavailability over the carboxylic acid derivative (926260-88-0) .

Q & A

Q. What environmental impact assessment protocols apply to this compound’s degradation byproducts?

  • Methodology :
  • Perform LC-MS/MS to identify chlorinated metabolites. Assess ecotoxicity using Daphnia magna or algal growth inhibition tests .

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